

Solubility profile of Ethyl 2-chloro-4-methylnicotinate in organic solvents

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Compound of Interest

Compound Name: Ethyl 2-chloro-4-methylnicotinate

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Solubility Profile of Ethyl 2-chloro-4-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility profile in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of **Ethyl 2-chloro-4-methylnicotinate**, detailed experimental protocols for quantitative solubility determination, and a typical synthesis workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on equipping researchers with the methodologies to generate this crucial data in-house.

Introduction

Ethyl 2-chloro-4-methylnicotinate ($C_9H_{10}ClNO_2$) is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring, an ester group, a chloro substituent, and a methyl group, suggests a nuanced solubility behavior in organic solvents. The interplay of these functional groups dictates its interaction with solvents of varying polarities. Predicting and

experimentally determining its solubility is a fundamental step in its application in medicinal chemistry and process development.

Predicted Solubility Profile

While specific quantitative data is not readily available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

- Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good solubility is anticipated. The polar nature of these solvents can effectively solvate the polar regions of the **Ethyl 2-chloro-4-methylnicotinate** molecule.
- Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.

It is crucial to note that these are predictions. Experimental verification is necessary for accurate process design and optimization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **Ethyl 2-chloro-4-methylnicotinate** in a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of **Ethyl 2-chloro-4-methylnicotinate**

Solvent	Temperature (°C)	Solubility (g/100g solvent)	Solubility (mole fraction)
e.g., Methanol	e.g., 25	Data to be determined	Data to be determined
e.g., Acetone	e.g., 25	Data to be determined	Data to be determined
e.g., Toluene	e.g., 25	Data to be determined	Data to be determined
...

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established methods are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methodology:

- Preparation of Saturated Solution: Add an excess amount of solid **Ethyl 2-chloro-4-methylnicotinate** to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
- Quantification: Analyze the concentration of **Ethyl 2-chloro-4-methylnicotinate** in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is required for accurate quantification.

- Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mole fraction) based on the determined concentration and the density of the solvent.

Gravimetric Method

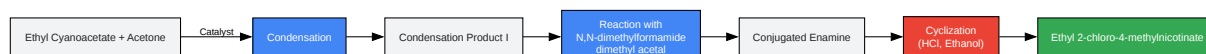
This method is straightforward and can be used for non-volatile solutes and solvents.[5][6][7][8]

Methodology:

- Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).
- Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed, dry container.
- Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent) until a constant weight of the dried solute is achieved.
- Calculation: The weight of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The weight of the solvent is the difference between the weight of the solution and the weight of the dissolved solute. Solubility can then be expressed as grams of solute per 100 grams of solvent.

Synthesis Workflow

The synthesis of **Ethyl 2-chloro-4-methylnicotinate** can be achieved through a multi-step process. A representative workflow is outlined below, based on procedures described in the patent literature.[9]



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Caption: A generalized workflow for the synthesis of **Ethyl 2-chloro-4-methylnicotinate**.

Conclusion

While direct quantitative solubility data for **Ethyl 2-chloro-4-methylnicotinate** in organic solvents is sparse in the public domain, this guide provides a robust framework for researchers to determine this essential physicochemical property. The detailed experimental protocols for the isothermal saturation and gravimetric methods offer reliable approaches to generating high-quality solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and formulation designs involving **Ethyl 2-chloro-4-methylnicotinate**.

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